molecular formula C10H17ClN4 B2865316 2,4-Dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride CAS No. 2470438-46-9

2,4-Dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride

Cat. No. B2865316
CAS RN: 2470438-46-9
M. Wt: 228.72
InChI Key: CXWYHFOITIVJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-6-piperazin-1-ylpyrimidine hydrochloride is a unique chemical compound with the empirical formula C10H16N4 . It has a molecular weight of 192.26 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is Cc1cc (nc (C)n1)N2CCNCC2 . This provides a simplified linear representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The InChI code for this compound is 1S/C10H16N4/c1-8-7-10 (13-9 (2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 .

Scientific Research Applications

Multifunctional Antioxidants for Age-related Diseases

Compounds with piperazine and pyrimidine moieties, such as N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, have been synthesized and studied for their potential in treating age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit free radical scavenging and metal ion chelating abilities, offering protection against cell viability decreases and glutathione level reductions induced by oxidative stress (Jin et al., 2010).

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines (BHAPs), including variations with pyrimidine structures, have shown significant efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). Such compounds have been identified through the modification of lead molecules and have undergone extensive preclinical evaluations, demonstrating their potential as therapeutic agents against HIV-1 (Romero et al., 1994).

Polyamides with Nucleobases

Research into polyamides incorporating uracil, adenine, and other nucleobases through reactions with piperazine shows the creation of polymers with potential biomedical applications. These polyamides, synthesized via condensation reactions, exhibit water solubility and could be useful in drug delivery systems or as part of biomaterials (Hattori & Kinoshita, 1979).

Antimicrobial Agents

Synthesis of uracil derivatives with piperazine substituents has led to compounds displaying potent broad-spectrum antibacterial activity. These derivatives, including 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, have been tested against a range of Gram-positive and Gram-negative bacteria, showing potential as new antimicrobial agents (Al-Turkistani et al., 2011).

Luminescent Properties and Photo-induced Electron Transfer

Studies on naphthalimide compounds with piperazine substituents have explored their luminescent properties and potential in photo-induced electron transfer (PET) processes. These properties are crucial for applications in sensors, imaging agents, and in studying molecular interactions within biological systems (Gan et al., 2003).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-8-7-10(13-9(2)12-8)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWYHFOITIVJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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